molecular formula C19H14ClN3O2S2 B251750 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide

2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide

Cat. No. B251750
M. Wt: 415.9 g/mol
InChI Key: HRTSJPMAZCFFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide, also known as TCB-2, is a chemical compound that belongs to the class of tryptamines. It is a synthetic derivative of the naturally occurring compound, serotonin. TCB-2 has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide acts as a partial agonist at the 5-HT2A receptor, which means it activates the receptor but to a lesser extent than the endogenous ligand, serotonin. The activation of the 5-HT2A receptor by 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide leads to the activation of downstream signaling pathways, which ultimately result in various physiological effects.
Biochemical and physiological effects:
The activation of the 5-HT2A receptor by 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been shown to have various biochemical and physiological effects. These include changes in neurotransmitter release, alterations in gene expression, and modulation of synaptic plasticity. 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has also been shown to induce hallucinogenic effects in animal models, which has led to its classification as a psychedelic compound.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has several advantages for use in lab experiments. It has high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands on the 5-HT2A receptor. Additionally, 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been shown to induce hallucinogenic effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide. One area of interest is the development of 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the 5-HT2A receptor in various diseases, including schizophrenia, depression, and anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide on the brain and other organ systems.

Synthesis Methods

The synthesis of 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 3-aminophenylthiourea to form 2-chloro-N-[3-(phenylcarbamothioyl)phenyl]benzamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide. The synthesis of 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been used as a research tool to investigate the role of the 5-HT2A receptor in various diseases, including schizophrenia, depression, and anxiety disorders.

properties

Molecular Formula

C19H14ClN3O2S2

Molecular Weight

415.9 g/mol

IUPAC Name

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H14ClN3O2S2/c20-15-8-2-1-7-14(15)17(24)21-12-5-3-6-13(11-12)22-19(26)23-18(25)16-9-4-10-27-16/h1-11H,(H,21,24)(H2,22,23,25,26)

InChI Key

HRTSJPMAZCFFQK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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